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molecular formula Ce(SO4)2<br>CeO8S2 B088247 Cerium(IV) sulfate CAS No. 13590-82-4

Cerium(IV) sulfate

Cat. No. B088247
M. Wt: 332.2 g/mol
InChI Key: VZDYWEUILIUIDF-UHFFFAOYSA-J
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Patent
US07217723B2

Procedure details

To a suspension of 2-Acetylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester (140 g) in acetic acid (1.5 L) and water (1.5 L) was added gradually cerium (IV) sulfate 4 hydrate (900 g) with vigorously stirring. After the solution was stirred overnight, the solid was removed by filtration and the filtrate was concentrated. The solution was then neutralized with aqueous ammonia and extracted 3 times with ethyl acetate-tetrahydrofuran (=4:1). The organic layers were combined and evaporated in vacuo. The resulting solid was washed with tetrahydrofuran to provide the title compound (44 g) as a pale yellow solid.
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]2[CH2:18][CH2:17][CH2:16][CH2:15][C:8]=2[S:9][C:10]=1[NH:11][C:12](=[O:14])[CH3:13])=[O:5])[CH3:2].S([O-])([O-])(=O)=[O:20].[Ce+4].S([O-])([O-])(=O)=O>C(O)(=O)C.O>[CH2:1]([O:3][C:4]([C:6]1[C:7]2[CH2:18][CH2:17][CH2:16][C:15](=[O:20])[C:8]=2[S:9][C:10]=1[NH:11][C:12](=[O:14])[CH3:13])=[O:5])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
C(C)OC(=O)C=1C2=C(SC1NC(C)=O)CCCC2
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
900 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ce+4].S(=O)(=O)([O-])[O-]

Conditions

Stirring
Type
CUSTOM
Details
with vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the solution was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate-tetrahydrofuran (=4:1)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
WASH
Type
WASH
Details
The resulting solid was washed with tetrahydrofuran

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C2=C(SC1NC(C)=O)C(CCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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